molecular formula C26H28N4O B4585571 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline

2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline

Cat. No.: B4585571
M. Wt: 412.5 g/mol
InChI Key: AZXPZBQZAANVLJ-UHFFFAOYSA-N
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Description

2-{4-[4-(1H-Indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that integrates indole, piperazine, and quinoline pharmacophores, a design often associated with targeted biological activity. Compounds with indole and piperazine motifs are frequently explored for their potential to interact with neurological targets , while the quinoline scaffold is commonly investigated in various therapeutic contexts. Researchers value this compound as a key intermediate or novel chemical entity for developing new biologically active molecules. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-19-17-25(28-24-11-5-2-8-21(19)24)29-13-15-30(16-14-29)26(31)12-6-7-20-18-27-23-10-4-3-9-22(20)23/h2-5,8-11,17-18,27H,6-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXPZBQZAANVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Butanoyl Group: The indole derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the 4-(1H-indol-3-yl)butanoyl intermediate.

    Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the butanoyl intermediate with piperazine under reflux conditions.

    Quinoline Synthesis: The final step involves the formation of the quinoline core, which can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanoyl chain, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the quinoline and indole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline or indole derivatives.

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its effects on dopamine receptors, specifically the D2 and D3 subtypes. Research indicates that derivatives of this compound show selective binding affinity for the D3 receptor, which is implicated in neurodegenerative diseases such as Parkinson's disease (PD). A structure-activity relationship (SAR) study demonstrated that modifications to the indole and piperazine components can significantly alter receptor selectivity and affinity .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. The incorporation of the indole moiety into the compound enhances its potential to combat oxidative stress, which is a contributing factor in various neurodegenerative conditions . This antioxidant activity may provide neuroprotective effects, making it a candidate for further exploration in therapeutic applications.

Drug Development

The compound's unique structure allows for the development of multifunctional drugs targeting multiple pathways involved in disease progression. For instance, hybrid compounds that include this structure have shown promise in alleviating symptoms of PD while also providing neuroprotection through D3 receptor activation . The ongoing research aims to refine these compounds to improve their efficacy and selectivity.

Case Study 1: D3 Receptor Agonists

In a recent study focusing on D3 receptor agonists, compounds derived from the core structure of 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline were synthesized and tested. The results indicated that certain analogs exhibited high selectivity for the D3 receptor with low nanomolar binding affinities, suggesting their potential as therapeutic agents for PD .

CompoundKiK_i (nM)D2/D3 Ratio
Compound A1.84583
Compound B2.78333.8

This table summarizes the binding affinities of selected compounds, highlighting their potential as selective D3 receptor agonists.

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant properties of this class of compounds in cellular models exposed to oxidative stress. The findings demonstrated that modifications leading to increased indole content significantly enhanced antioxidant activity, supporting the hypothesis that these compounds could mitigate oxidative damage in neuronal cells .

Mechanism of Action

The mechanism of action of 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to bind to serotonin receptors, while the quinoline core can interact with DNA and inhibit topoisomerase enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline and structurally related compounds:

Compound Name Molecular Formula Structural Features Biological Activity Unique Aspects
2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline C₂₆H₂₇N₅O Quinoline core, 4-methyl group, butanoyl-linked piperazine-indole Potential CNS modulation (D4/5-HT1D receptors) Flexibility from butanoyl spacer; indole enhances lipophilicity
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone Not available Bromopyridinyl-piperidine, indole-ethanone Pharmaceutical research Bromopyridine substitution alters electronic properties
7-Chloro-4-(piperazin-1-yl)quinoline derivatives C₁₃H₁₄ClN₃ 7-Chloro-quinoline, piperazine Anti-inflammatory, analgesic Chlorine enhances electron-withdrawing effects; phenylpiperazine boosts activity
(3-Hydroxyquinolin-4-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone C₂₀H₁₉F₃N₄O₂ Trifluoropropan-2-yl-piperazine, hydroxyquinoline Not specified Trifluoromethyl group improves metabolic stability
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline C₂₅H₂₀ClN₃ Pyrazoloquinoline, chloro/methyl substituents Anticancer Fused pyrazole ring modifies π-conjugation

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Trifluoromethyl groups in analogues like (3-Hydroxyquinolin-4-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone confer resistance to oxidative metabolism .

Biological Activity

2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating central nervous system disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a piperazine ring, and a quinoline core. Its molecular formula is C25H28N4O2C_{25}H_{28}N_{4}O_{2}, and it possesses both lipophilic and hydrophilic characteristics, which may influence its bioavailability and interaction with biological targets.

1. Pharmacological Profile

Research indicates that derivatives of the piperazine class, particularly those containing indole structures, exhibit various biological activities including:

  • Dopamine Receptor Agonism : Compounds similar to 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline have shown activity as agonists at dopamine D3 receptors, which are implicated in mood regulation and neuropsychiatric disorders .
  • Serotonin Receptor Modulation : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT(1A) subtype. It shows promise as a potential agonist with effects comparable to serotonin itself .

2. In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate neurotransmitter systems effectively. For instance:

  • Dopamine D3 Receptor Binding Affinity : A structure-activity relationship study indicated that modifications to the indole moiety significantly impact binding affinity to D3 receptors, with some derivatives achieving low nanomolar Ki values .
CompoundK_i (nM) D2K_i (nM) D3D2/D3 Ratio
2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline58.8 ± 11.01.36 ± 0.2843.2
Other derivativesVariesVariesVaries

3. In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

  • Behavioral Studies : In rodent models, compounds similar to this one have shown anxiolytic and antidepressant-like effects, suggesting modulation of serotonergic and dopaminergic pathways .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of related compounds on various human cancer cell lines (HeLa, SW1573, T-47D). While initial results showed inactivity against solid tumors, further modifications of the scaffold could enhance activity .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of related piperazine derivatives in models of Parkinson's disease. The findings suggested that these compounds could offer neuroprotective benefits through antioxidant mechanisms linked to their indole structures .

Q & A

Q. What are the key synthetic steps for preparing 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline?

The synthesis typically involves:

Core formation : Construct the 4-methylquinoline scaffold via Friedländer or Gould-Jacobs reactions.

Piperazine functionalization : React 4-methylquinoline with a piperazine derivative under nucleophilic substitution conditions.

Indole coupling : Attach the 1H-indol-3-ylbutanoyl moiety via acylation using activated esters (e.g., N-hydroxysuccinimide) or coupling reagents (e.g., EDCI/HOBt) .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for high purity (>95%).

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify quinoline, piperazine, and indole moieties (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during acylation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility but may require rigorous drying to avoid side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Temperature control : Maintain 0–5°C during coupling to minimize indole oxidation .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers design biological assays to evaluate receptor binding or enzyme inhibition?

  • Target selection : Prioritize receptors linked to the compound’s structural motifs (e.g., dopamine D₄ or serotonin 5-HT₁D due to piperazine-indole hybrids) .
  • Assay types :
    • Radioligand binding : Use ³H-labeled ligands for competitive displacement studies.
    • Functional assays : Measure cAMP accumulation (GPCR activity) or kinase inhibition (e.g., JAK/STAT pathways) via luminescence/fluorescence .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .

Q. How can contradictory biological activity data across studies be resolved?

  • Experimental validation : Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration).
  • Meta-analysis : Compare data across publications using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
  • Computational modeling : Perform molecular dynamics simulations to assess binding mode variations under different pH or co-solvent conditions .

Q. What strategies enhance selectivity for specific biological targets?

  • Structure-activity relationship (SAR) : Systematically modify substituents on the indole (e.g., halogenation at C5) or piperazine (e.g., N-methylation) to probe steric/electronic effects .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to align compound conformers with active site residues of target receptors .
  • Off-target screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity .

Q. What computational methods predict metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., CYP3A4-mediated oxidation of indole) and toxicity endpoints (e.g., hERG inhibition) .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox susceptibility .
  • Molecular docking : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How can stability under physiological conditions be analyzed?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS stability assays : Monitor degradation products (e.g., quinoline N-oxide or piperazine ring cleavage) over 24–72 hours .
  • Plasma stability : Incubate with human plasma (37°C) and quantify parent compound loss via UPLC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.